molecular formula C21H29ClO3 B1210686 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one CAS No. 6961-53-1

3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one

Cat. No. B1210686
CAS RN: 6961-53-1
M. Wt: 364.9 g/mol
InChI Key: CLXNUVCBDCPVIW-DROYVCBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one is a steroid ester.

Scientific Research Applications

1. Aromatase Inhibition and Steroid Synthesis

The compound 4Beta,19-dihydroxyandrost-5-en-17-one, a structurally related steroid, has been identified as a competitive inhibitor of estrogen synthetase (aromatase). This highlights the potential of similar steroids, including 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one, in the inhibition of aromatase, a critical enzyme in estrogen synthesis. The research also involved molecular modeling and improved synthesis methods for these inhibitors (Numazawa et al., 2002).

2. Bioactive Sterols from Natural Sources

Research has identified novel sterols, such as opuntisterol, from natural sources like the stems of Opuntia dillenii. These studies contribute to understanding the diverse biological activities of sterols, including those structurally similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one. The structural elucidation of these compounds is mainly through spectroscopic analysis (Jiang et al., 2006).

3. Electrochemical Bromination in Steroid Chemistry

Electrochemical bromination studies of steroids like 3beta-chlorocholest-5-ene reveal insights into the chemical modifications of steroids, relevant to the understanding and manipulation of compounds like 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one. These modifications can yield various derivatives with potential biological activities (Milisavljević et al., 2005).

4. Synthesis of Testosterone Derivatives

The synthesis of new testosterone derivatives, which may include structures similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one, highlights the exploration of these compounds as 5alpha-reductase inhibitors. This research contributes to the development of potential therapeutic agents for conditions influenced by steroid hormones (Amr et al., 2006).

5. Synthesis and Biological Activity of Steroidal Derivatives

The synthesis and evaluation of steroidal derivatives for their biological activity, such as aromatase inhibition and antitumor activity, is a crucial area of research. This includes studies on steroids structurally related to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one (Djurendić et al., 2008).

6. Microbial Transformation of Steroids

Studies on the microbial transformation of steroids, including 3beta-hydroxy-5,6-cyclopropanocholestanes, provide insights into alternative routes to methylsteroids. This research is relevant for understanding the biosynthetic pathways and transformations of steroids similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one (Yan et al., 2000).

properties

CAS RN

6961-53-1

Product Name

3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

IUPAC Name

[(3S,5R,6R,8S,13S,14S)-6-chloro-5,13-dimethyl-17-oxo-1,2,3,4,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-13-4-5-16-14-8-9-20(2)17(6-7-19(20)24)15(14)10-18(22)21(16,3)11-13/h13,15,17-18H,4-11H2,1-3H3/t13-,15+,17-,18+,20-,21+/m0/s1

InChI Key

CLXNUVCBDCPVIW-DROYVCBLSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=C3CC[C@]4([C@H]([C@@H]3C[C@H]([C@@]2(C1)C)Cl)CCC4=O)C

SMILES

CC(=O)OC1CCC2=C3CCC4(C(C3CC(C2(C1)C)Cl)CCC4=O)C

Canonical SMILES

CC(=O)OC1CCC2=C3CCC4(C(C3CC(C2(C1)C)Cl)CCC4=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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